N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-15-2-4-16(5-3-15)18(23-8-10-25-11-9-23)13-22-21(24)17-6-7-19-20(12-17)27-14-26-19/h2-7,12,18H,8-11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIDOWMEFALJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several steps. One common synthetic route includes the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-(p-tolyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with morpholine to form the final product .
Industrial production methods for this compound are not widely documented, but the synthesis typically involves similar steps with optimizations for scale-up, such as the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or p-tolyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The benzo[d][1,3]dioxole-5-carboxamide scaffold is shared among several compounds with diverse biological activities. Below is a comparative analysis:
Umami Flavor Compounds: S807 and S9229
- N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807) and (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) are umami receptor agonists.
- Structural Differences :
- S807 has a linear heptyl chain, while the target compound features a rigid morpholino-p-tolyl-ethyl group.
- S9229 includes a methoxy-methylpentan-2-yl group and dimethylbenzamide, differing in branching and aromatic substitution.
- Functional Insights :
- Both S807 and S9229 activate umami receptors at 1,000-fold lower concentrations than monosodium glutamate (MSG), highlighting the importance of lipophilic N-alkyl/aryl groups for receptor binding .
- The target compound’s morpholino group may alter metabolism; S807 and S9229 undergo rapid oxidative degradation in liver microsomes, suggesting that tertiary amines (e.g., morpholino) in the target compound could similarly influence metabolic stability .
Melanin-Targeting Radionuclide Agents
- [131I]I-BA52 (N-(4-((2-diethylaminoethylcarbamoyl)-2-iodo-5-methoxyphenyl)benzo[1,3]dioxole-5-carboxamide) is a melanin-binding compound used in melanoma therapy. Structural Differences:
- [131I]I-BA52 includes an iodine atom and a diethylaminoethyl chain, whereas the target compound lacks halogens but has a morpholino-p-tolyl-ethyl group. Functional Insights:
- The tertiary amine in [131I]I-BA52 enhances melanin affinity, suggesting that the morpholino group in the target compound may similarly improve tissue targeting. However, the p-tolyl group’s lipophilicity could increase nonspecific binding compared to iodinated analogs .
STING Agonists: BNBC
- 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) activates the STING pathway, critical for immune responses.
- Structural Differences :
- BNBC has a bromo substituent on the benzodioxole ring and a naphthyl group, contrasting with the target compound’s unsubstituted benzodioxole and p-tolyl-morpholino side chain. Functional Insights:
- The bromo group in BNBC may stabilize π-π interactions with STING, while the naphthyl group enhances hydrophobicity. The target compound’s morpholino group could improve solubility but may reduce STING affinity due to the absence of halogenation .
Anticancer and Antimicrobial Carboxamides
- Structural Differences:
- HSD-2/HSD-4 have methoxy-substituted phenyl groups, while the target compound uses a p-tolyl-morpholino-ethyl chain. Functional Insights:
- Methoxy groups in HSD-2/HSD-4 enhance hydrogen-bonding capacity, whereas the morpholino group in the target compound may offer better pharmacokinetics (e.g., blood-brain barrier penetration) .
Comparative Data Table
Key Research Findings and Implications
- Structural-Activity Relationships (SAR): N-Alkyl/Aryl Groups: Linear chains (S807) favor umami receptor activation, while bulky groups (morpholino-p-tolyl in the target compound) may shift activity toward other targets like kinases or GPCRs . Substituents on Benzodioxole: Halogenation (e.g., bromo in BNBC) enhances target affinity but reduces solubility, whereas methylenedioxy groups (as in HSD-2/HSD-4) improve metabolic stability .
- Metabolism: Tertiary amines (morpholino) may slow oxidative degradation compared to primary/secondary amines in S807/S9229, though this requires experimental validation .
- Therapeutic Potential: The target compound’s hybrid structure (morpholino for solubility, p-tolyl for lipophilicity) positions it as a candidate for oncology or neurology, pending target identification .
Biological Activity
N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, commonly referred to as MTEB, is a synthetic compound that belongs to the class of benzo[d][1,3]dioxole carboxamides. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural features of MTEB suggest that it may exhibit various biological effects, including anticancer properties, which are of significant interest in drug development.
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.433 g/mol
- InChI Key : BFVIDOWMEFALJI-UHFFFAOYSA-N
- SMILES : CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCOCC4
These properties indicate that MTEB possesses a complex structure conducive to interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of MTEB and its derivatives as anticancer agents. For example:
- Cell Line Studies : In vitro studies have demonstrated that MTEB exhibits significant cytotoxicity against various cancer cell lines. One study reported that compounds similar to MTEB induced cell cycle arrest in the G2/M phase, a critical point for cancer cell proliferation. Specifically, compound 2a (a derivative of MTEB) showed an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .
- Mechanism of Action : The anticancer activity of MTEB is believed to be linked to its ability to inhibit tubulin polymerization, which is essential for mitosis. Compounds structurally related to MTEB have shown inhibition rates of tubulin polymerization by approximately 59% at specific concentrations .
Antioxidant Properties
MTEB has also been evaluated for its antioxidant capabilities. In vitro assays using the DPPH radical scavenging method indicated that certain derivatives of MTEB possess notable antioxidant activity, which could contribute to their overall therapeutic potential .
Comparison with Related Compounds
| Compound Name | Structural Features | Anticancer Activity | IC50 (μM) |
|---|---|---|---|
| MTEB | Benzo[d][1,3]dioxole carboxamide | Significant against Hep3B cells | ~8.07 (G2/M arrest) |
| Compound 2a | Amide derivative | Potent against Hep3B cells | Comparable to doxorubicin |
| Compound 2b | Amide derivative | Moderate activity | Higher IC50 values |
This table summarizes the comparative efficacy of MTEB and its derivatives in anticancer activity.
Study 1: Synthesis and Evaluation of Benzodioxole Derivatives
A study conducted by Hawash et al. investigated several benzodioxole derivatives, including those related to MTEB. The findings revealed that compounds with amide functionalities exhibited lower IC50 values against Hep3B cells compared to others without such modifications. This suggests a positive correlation between the structural features of these compounds and their biological activity .
Study 2: Inhibition of Tubulin Polymerization
Research focusing on the mechanism of action found that MTEB and similar compounds inhibited tubulin polymerization effectively, which is crucial for cancer cell division. The IC50 values for these compounds were observed in the low micromolar range, indicating potent biological activity .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂) for cross-coupling efficiency .
- Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use anhydrous solvents (DMF, THF) .
Which characterization techniques are essential for confirming the structural integrity of this compound?
Basic Research Question
Critical techniques include:
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
Basic Research Question
Methodological Workflow :
In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) to guide dosing in follow-up studies .
Key Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
How can discrepancies in reported biological activity data across studies be resolved?
Advanced Research Question
Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) alter bioactivity (Note: BenchChem excluded per guidelines).
- Assay Conditions : Differences in serum concentration or incubation time (e.g., 24 vs. 48 hours) .
Q. Resolution Strategies :
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Batch Reproducibility : Synthesize multiple lots and compare activity via dose-response curves .
What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?
Advanced Research Question
SAR Workflow :
Analog Synthesis : Modify the morpholine ring (e.g., replace with piperazine) or p-tolyl group (e.g., halogen substitution) .
Biological Profiling : Test analogs against primary targets (e.g., EGFR kinase) and off-target panels .
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Case Study : Fluorine substitution at the p-tolyl position increased metabolic stability by 40% in rat liver microsomes .
What considerations are critical when designing in vivo pharmacokinetic studies?
Advanced Research Question
Key Parameters :
Q. Protocol Example :
- Single-dose PK in Sprague-Dawley rats (10 mg/kg), serial blood sampling over 24 hours .
How can the primary biological targets of this compound be identified and validated?
Advanced Research Question
Target Identification :
Affinity Purification : Immobilize the compound on sepharose beads for pull-down assays .
CRISPR Screening : Genome-wide KO libraries to identify sensitizing/resistant genes .
Transcriptomics : RNA-seq to map pathway perturbations (e.g., MAPK/ERK) .
Validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
